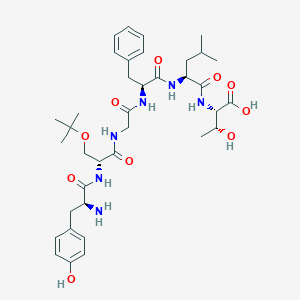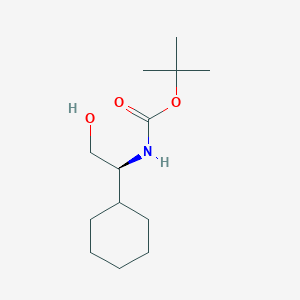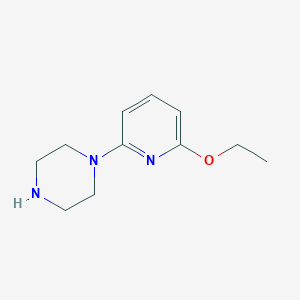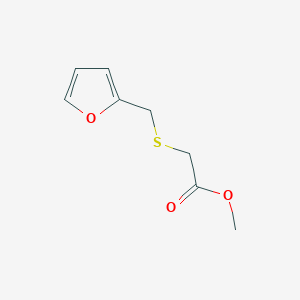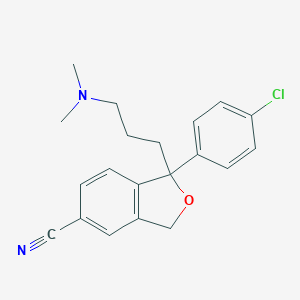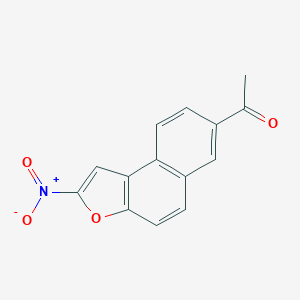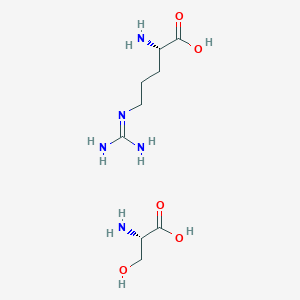
Arginine-serine polymer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arginine-serine polymer is a synthetic polymer that has gained significant attention in the field of biomedicine due to its unique properties. It is composed of alternating arginine and serine amino acids, which are linked by peptide bonds. This polymer has been found to have a wide range of applications in scientific research, including drug delivery, tissue engineering, and gene therapy.
Mecanismo De Acción
The mechanism of action of arginine-serine polymer is based on its ability to interact with cell membranes. The positively charged arginine residues in the polymer interact with the negatively charged components of the cell membrane, leading to the internalization of the polymer into the cell. Once inside the cell, the polymer can release its cargo, such as drugs or genetic material.
Efectos Bioquímicos Y Fisiológicos
Arginine-serine polymer has been found to have several biochemical and physiological effects. It has been shown to be biocompatible and non-toxic, making it suitable for use in biomedical applications. Additionally, the polymer has been found to have immunomodulatory effects, which can be useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Arginine-serine polymer has several advantages for use in lab experiments. It can be easily synthesized, and its properties can be tailored to specific applications. Additionally, the polymer has been found to have high stability and solubility, making it easy to work with. However, the polymer's high positive charge can also lead to non-specific interactions with negatively charged molecules, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the use of arginine-serine polymer in scientific research. One potential application is in the field of tissue engineering, where the polymer could be used to create scaffolds for tissue regeneration. Additionally, the polymer's ability to interact with cell membranes could be useful in the development of new drug delivery systems. Finally, further research is needed to fully understand the polymer's immunomodulatory effects and their potential use in the treatment of various diseases.
Métodos De Síntesis
The arginine-serine polymer can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the assembly of the polymer on a solid support, while SPPS is carried out in solution. Both methods have their advantages and limitations, and the choice of method depends on the specific application.
Aplicaciones Científicas De Investigación
Arginine-serine polymer has been extensively studied for its potential applications in scientific research. One of the most promising applications is drug delivery, where the polymer can be used as a carrier for drugs. The polymer's unique structure allows it to bind to cell membranes, facilitating the delivery of drugs to specific cells or tissues.
Propiedades
Número CAS |
107408-09-3 |
|---|---|
Nombre del producto |
Arginine-serine polymer |
Fórmula molecular |
C9H21N5O5 |
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-amino-3-hydroxypropanoic acid |
InChI |
InChI=1S/C6H14N4O2.C3H7NO3/c7-4(5(11)12)2-1-3-10-6(8)9;4-2(1-5)3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2,5H,1,4H2,(H,6,7)/t4-;2-/m00/s1 |
Clave InChI |
RNQIRILHKFQQIJ-ZBRNBAAYSA-N |
SMILES isomérico |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C([C@@H](C(=O)O)N)O |
SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)O |
SMILES canónico |
C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)O |
Otros números CAS |
107408-09-3 |
Sinónimos |
arginine-serine polymer copolymer (Arg-Ser) poly(Arg(75)-Ser(25)) poly(Arg-Ser) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



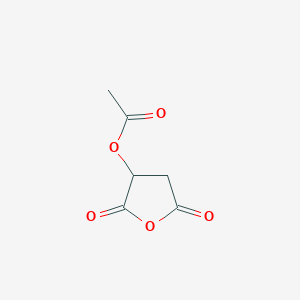
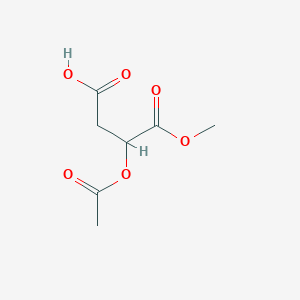
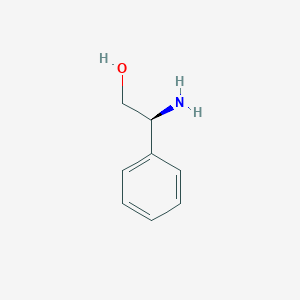
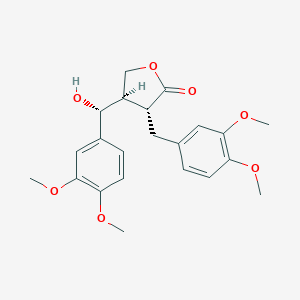

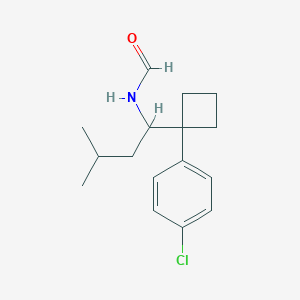

![(E)-but-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide](/img/structure/B19238.png)
